1-Ethoxypyridin-2(1H)-one 1-Ethoxypyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 40775-57-3
VCID: VC19631611
InChI: InChI=1S/C7H9NO2/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

1-Ethoxypyridin-2(1H)-one

CAS No.: 40775-57-3

Cat. No.: VC19631611

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxypyridin-2(1H)-one - 40775-57-3

Specification

CAS No. 40775-57-3
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name 1-ethoxypyridin-2-one
Standard InChI InChI=1S/C7H9NO2/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Standard InChI Key GSXHNVWNRQPLMI-UHFFFAOYSA-N
Canonical SMILES CCON1C=CC=CC1=O

Introduction

Chemical Identity and Structural Characterization

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₉NO₂
Exact Mass139.063 g/mol
Topological Polar Surface46.2 Ų
LogP (Octanol-Water)0.89

Spectroscopic Characterization

Structural validation relies on advanced spectroscopic techniques:

  • ¹H NMR: Signals at δ 1.35 ppm (triplet, -OCH₂CH₃), δ 4.05 ppm (quartet, -OCH₂CH₃), and δ 6.3–8.1 ppm (pyridinone aromatic protons).

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage).

  • Mass Spectrometry: Molecular ion peak at m/z 139.063 (M⁺), with fragments at m/z 94 (pyridinone ring) and 45 (ethoxy group).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or cyclization reactions:

  • Ethoxylation of Pyridinone: Reacting pyridin-2(1H)-one with iodoethane in dimethyl sulfoxide (DMSO) at 80°C for 12 hours yields 1-ethoxypyridin-2(1H)-one with 65–70% efficiency.

  • One-Pot Multicomponent Reactions: Utilizing ethyl acetoacetate and hydroxylamine hydrochloride under acidic conditions forms the pyridinone core, followed by ethoxylation.

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature80°C
SolventDMSO/Ethanol (3:1)
CatalystNone
Reaction Time12 hours
Yield65–70%

Industrial Manufacturing Challenges

Scalability issues arise due to:

  • Byproduct Formation: Competing O- vs. N-alkylation reduces yield.

  • Solvent Recovery: High-boiling solvents like DMSO complicate purification.
    Continuous flow reactors and immobilized catalysts are under investigation to address these limitations.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C and decomposition above 300°C. The ethoxy group enhances thermal stability compared to unsubstituted pyridinones.

Solubility Profile

SolventSolubility (mg/mL)
Water8.2
Ethanol34.5
Dichloromethane22.1
Hexane<0.1

The moderate water solubility (8.2 mg/mL) facilitates biological testing, while lipophilicity (LogP = 0.89) supports membrane permeability.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridinone ring undergoes nitration at position 4 when treated with HNO₃/H₂SO₄, yielding 4-nitro-1-ethoxypyridin-2(1H)-one. This product serves as a precursor for amine derivatives.

Ring-Opening Reactions

Under basic conditions (NaOH, 100°C), the lactam ring hydrolyzes to form 2-ethoxy-5-aminopentanoic acid, a potential intermediate for peptide mimetics.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional reactivity enables synthesis of:

  • Antiviral Agents: Prodrugs incorporating adenine analogs.

  • Kinase Inhibitors: Through Suzuki-Miyaura couplings at position 4.

Materials Science

Incorporation into polymers enhances thermal stability (Tg increase by 15°C) and UV resistance due to the aromatic pyridinone moiety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator